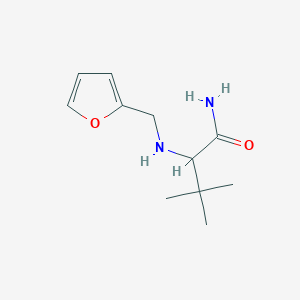![molecular formula C14H23NO3S2 B7631165 N-[1-(5-ethyl-4-methylthiophen-2-yl)ethyl]-2-methyloxolane-3-sulfonamide](/img/structure/B7631165.png)
N-[1-(5-ethyl-4-methylthiophen-2-yl)ethyl]-2-methyloxolane-3-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(5-ethyl-4-methylthiophen-2-yl)ethyl]-2-methyloxolane-3-sulfonamide, commonly known as EHT 1864, is a small molecule inhibitor that targets the Rho family of GTPases. It was first synthesized in 2010 by researchers at the University of North Carolina at Chapel Hill. Since then, EHT 1864 has been extensively studied for its potential applications in scientific research.
Mécanisme D'action
EHT 1864 works by binding to the switch II region of Rho GTPases, which prevents their activation by guanine nucleotide exchange factors. This, in turn, leads to the inhibition of downstream signaling pathways that are dependent on Rho GTPases.
Biochemical and Physiological Effects:
Studies have shown that EHT 1864 can inhibit the migration and invasion of cancer cells, as well as the proliferation of cancer stem cells. Additionally, EHT 1864 has been shown to have anti-inflammatory effects, as it can inhibit the production of pro-inflammatory cytokines by macrophages.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using EHT 1864 in lab experiments is its specificity for Rho GTPases, which allows for the selective inhibition of these proteins without affecting other cellular processes. However, one limitation of using EHT 1864 is its relatively low water solubility, which can make it difficult to use in certain experimental settings.
Orientations Futures
There are several potential future directions for research on EHT 1864. One area of interest is the development of more water-soluble analogs of EHT 1864, which would increase its utility in experimental settings. Additionally, further studies are needed to fully elucidate the mechanisms by which EHT 1864 exerts its anti-cancer and anti-inflammatory effects. Finally, there is potential for the development of EHT 1864 as a therapeutic agent for the treatment of cancer and inflammatory diseases.
Méthodes De Synthèse
The synthesis of EHT 1864 involves several steps, starting with the reaction of 5-ethyl-4-methylthiophene-2-carboxylic acid with ethylene glycol to form the corresponding ester. The ester is then reacted with sodium hydride and 2-bromoethanol to form the alcohol, which is subsequently treated with sulfuryl chloride to form the sulfonamide. Finally, the oxolane ring is formed by reacting the sulfonamide with 2-methylpropanal in the presence of a Lewis acid catalyst.
Applications De Recherche Scientifique
EHT 1864 has been shown to be a potent inhibitor of Rho GTPases, which are important regulators of cytoskeletal dynamics, cell adhesion, and migration. As such, EHT 1864 has been used extensively in scientific research to investigate the role of Rho GTPases in various cellular processes.
Propriétés
IUPAC Name |
N-[1-(5-ethyl-4-methylthiophen-2-yl)ethyl]-2-methyloxolane-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3S2/c1-5-12-9(2)8-13(19-12)10(3)15-20(16,17)14-6-7-18-11(14)4/h8,10-11,14-15H,5-7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQDPZMADRRAUDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(S1)C(C)NS(=O)(=O)C2CCOC2C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(5-ethyl-4-methylthiophen-2-yl)ethyl]-2-methyloxolane-3-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(6-Methylpyridin-3-yl)-3-(5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-yl)urea](/img/structure/B7631087.png)


![N-[[1-(1,1-dioxothiolan-3-yl)pyrazol-4-yl]methyl]-N,2,5-trimethylaniline](/img/structure/B7631095.png)



![1-[[4-(Hydroxymethyl)phenyl]methyl]-2-methylimidazole-4,5-dicarbonitrile](/img/structure/B7631137.png)
![5-[[3-(3-Methyl-1,2,4-oxadiazol-5-yl)morpholin-4-yl]methyl]thiophene-3-carbonitrile](/img/structure/B7631138.png)
![[1-(1H-benzimidazol-2-yl)pyrrolidin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B7631140.png)

![4-morpholin-4-yl-N-[2-(1H-pyrrol-2-yl)ethyl]pyridine-2-carboxamide](/img/structure/B7631158.png)
![2-[[2-(Dimethylamino)pyrimidin-4-yl]methylamino]-3,3-dimethylbutanamide](/img/structure/B7631175.png)
![4-(dimethylamino)-N-[1-(1,2,4-oxadiazol-3-yl)ethyl]pyridine-2-carboxamide](/img/structure/B7631180.png)